3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid” is a chemical compound with the molecular formula C19H19NO4 . It is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid . The compound is a solid at 20°C and should be stored at 0-10°C .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an aminobutyric acid moiety . The Fmoc group is a common protecting group used in peptide synthesis, and aminobutyric acid is a four-carbon amino acid. The exact 3D conformation of the molecule would depend on the environmental conditions and the presence of any chiral centers in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.36 g/mol . The compound should be stored at 0-10°C and heat should be avoided .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been a focus in chemical synthesis, particularly in the context of creating non-proteinogenic amino acids and derivatives. For example, Adamczyk and Reddy (2001) discussed the synthesis of a derivative from a similar non-proteinogenic amino acid, highlighting its potential in chemical research (Adamczyk & Reddy, 2001).
Biomedical Applications
In the field of biomedical research, there is a growing interest in fluorenylmethoxycarbonyl (Fmoc) amino acids, which includes compounds like the one . Bojarska et al. (2020) explored its role in developing novel hydrogelators, biomaterials, and therapeutics, emphasizing the importance of understanding its structural and supramolecular features for such applications (Bojarska et al., 2020).
Material Science and Nanotechnology
The self-assembly properties of certain Fmoc amino acids, including variants of this compound, have been studied for their potential applications in material science and nanotechnology. Kshtriya, Koshti, and Gour (2021) reported the controlled morphological changes in self-assembled structures formed by these compounds, under varying concentration and temperature conditions (Kshtriya, Koshti, & Gour, 2021).
Advanced Functional Materials
Ali et al. (2012) used a related compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application suggests the potential of similar fluorenylmethoxycarbonyl compounds in the development of advanced materials and devices (Ali et al., 2012).
Solid Phase Peptide Synthesis
The use of 9-fluorenylmethoxycarbonyl amino acids, including the compound , has been fundamental in solid phase peptide synthesis. Fields and Noble (2009) discussed how this methodology has evolved over the years, enabling the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Mechanism of Action
Target of Action
It is known that this compound is an aspartic acid derivative , which suggests that it may interact with proteins or enzymes that recognize or are modulated by aspartic acid.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. For instance, the compound is stable at room temperature .
properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16(14-24(27)28)17-10-12-18(13-11-17)26-25(29)30-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAKBTRFVINCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.